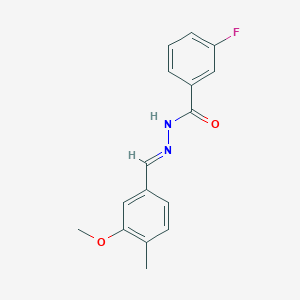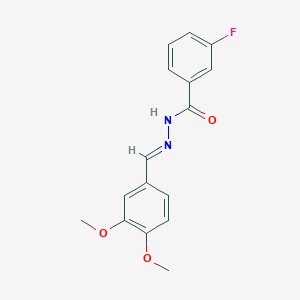![molecular formula C28H20Cl4N2O4 B390792 2-(2,4-dichlorophenoxy)-N-(4'-{[(2,4-dichlorophenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B390792.png)
2-(2,4-dichlorophenoxy)-N-(4'-{[(2,4-dichlorophenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] is a synthetic organic compound with the molecular formula C28H20Cl4N2O4. This compound is characterized by its biphenyl core structure, which is substituted with two 2,4-dichlorophenoxyacetamide groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] typically involves the reaction of 4,4’-biphenyldiamine with 2,4-dichlorophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N,N’-4,4’-biphenyldiylbis[2-(4-methylphenoxy)acetamide]
- N,N’-4,4’-biphenyldiylbis[2-(2-methylphenoxy)acetamide]
- N,N’-4,4’-biphenyldiylbis[2-(4-chlorophenoxy)acetamide]
Uniqueness
N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] is unique due to the presence of two 2,4-dichlorophenoxy groups, which impart distinct chemical and biological properties. This compound’s specific substitution pattern can influence its reactivity, stability, and interaction with biological targets, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C28H20Cl4N2O4 |
|---|---|
Molecular Weight |
590.3g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]phenyl]acetamide |
InChI |
InChI=1S/C28H20Cl4N2O4/c29-19-5-11-25(23(31)13-19)37-15-27(35)33-21-7-1-17(2-8-21)18-3-9-22(10-4-18)34-28(36)16-38-26-12-6-20(30)14-24(26)32/h1-14H,15-16H2,(H,33,35)(H,34,36) |
InChI Key |
ZRPULFUPPDNFON-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(2-furyl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B390709.png)
![1-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetrazol-5-amine](/img/structure/B390711.png)
![N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-phenyl-1,3-dihydroisoindole-5-carboxamide](/img/structure/B390712.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B390715.png)
![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B390718.png)

![3-(3-fluorophenyl)-5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B390720.png)

![N'-[3-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B390722.png)

![N'-{4-[(3-chloro-2-propenyl)oxy]benzylidene}-2-cyanoacetohydrazide](/img/structure/B390726.png)
![N'-(2,6-dichlorobenzylidene)-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B390728.png)
![4-{[(2-methyl-4-oxo-3(4H)-quinazolinyl)imino]methyl}phenyl 3,5-bisnitrobenzoate](/img/structure/B390732.png)

